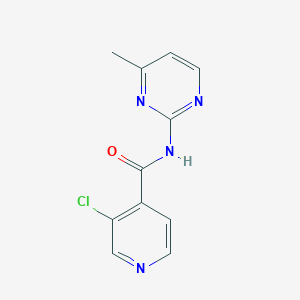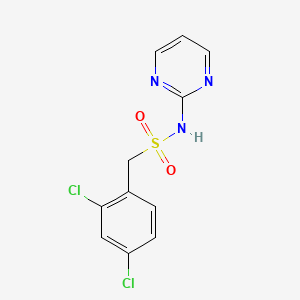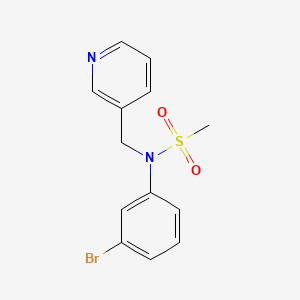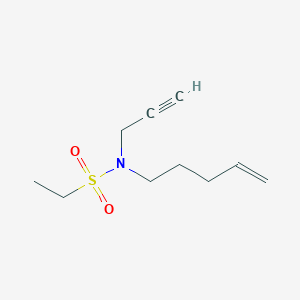![molecular formula C11H11F3O4 B7679824 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 290.24 g/mol. The compound has a unique structure that makes it useful in many different ways.
Mécanisme D'action
The mechanism of action of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cancer cell proliferation, and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. Additionally, it has been found to have anti-oxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane in lab experiments include its high purity, solubility in organic solvents, and well-established synthesis method. However, the limitations include its relatively high cost and limited availability.
Orientations Futures
There are many future directions for research on 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane. Some potential areas of study include:
1. Further exploration of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
2. Investigation of the compound's anti-cancer properties and its potential use in the development of new cancer therapies.
3. Examination of the compound's anti-oxidant properties and its potential use in the prevention of oxidative stress-related diseases.
4. Development of new synthesis methods to improve the yield and reduce the cost of the compound.
5. Exploration of the compound's potential use in other scientific fields, such as materials science and catalysis.
In conclusion, this compound is a chemical compound with many potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties, and has been used in the development of new drugs and as a tool in biochemical research. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane involves the reaction of 2-(Trifluoromethoxy)phenol with formaldehyde and acetaldehyde in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This method has been optimized to produce high yields of the compound with excellent purity.
Applications De Recherche Scientifique
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has also been used in the development of new drugs and as a tool in biochemical research.
Propriétés
IUPAC Name |
2-[[2-(trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c12-11(13,14)18-9-4-2-1-3-8(9)17-7-10-15-5-6-16-10/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQWWZQQAGYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)


![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)


![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
